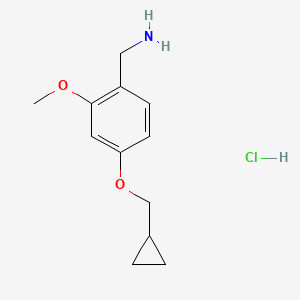

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride

Beschreibung

Nomenclature and Chemical Classification

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as a substituted primary benzylamine derivative. The compound is officially catalogued with the Chemical Abstracts Service number 2203194-94-7, providing a unique identifier for regulatory and commercial purposes. The molecular formula C12H17NO2·ClH indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one hydrochloride moiety, resulting in a molecular weight of 243.7 grams per mole.

The compound belongs to the broader chemical classification of aromatic amines, specifically within the benzylamine subclass that features an amine functional group attached to a benzyl carbon. The systematic nomenclature reflects the substitution pattern on the benzene ring, where the cyclopropylmethoxy group occupies the fourth position and a methoxy group is positioned at the second carbon relative to the benzylamine attachment point. This classification system enables precise identification and differentiation from other benzylamine derivatives that may possess alternative substitution patterns or functional group arrangements.

The hydrochloride salt formation represents a common pharmaceutical practice for improving the solubility and stability characteristics of primary amines. Benzylamine hydrochloride salts have historically been utilized in various applications, including their use in treating motion sickness, as demonstrated by NASA's employment of benzylamine hydrochloride for astronaut John Glenn during the Mercury-Atlas 6 mission. The salt formation involves the protonation of the primary amine nitrogen, creating a benzylammonium cation that forms an ionic bond with the chloride anion, thereby enhancing the compound's water solubility and crystalline stability.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of benzylamine chemistry, which traces its origins to the nineteenth century work of Rudolf Leuckart. Leuckart's accidental production of benzylamine through the reaction of benzaldehyde with formamide established the foundational understanding of benzylamine synthesis, leading to what is now recognized as the Leuckart reaction. This early discovery laid the groundwork for subsequent investigations into substituted benzylamine derivatives, including those bearing complex substituent patterns such as cyclopropylmethoxy groups.

The specific interest in cyclopropylmethoxy-substituted compounds developed as part of modern medicinal chemistry efforts to explore conformationally constrained molecular frameworks. Cyclopropyl groups introduce unique spatial and electronic properties due to their strained ring system, which can significantly influence molecular interactions with biological targets. The incorporation of cyclopropylmethoxy substituents represents an evolution in structure-activity relationship studies, where researchers systematically modify molecular structures to optimize pharmacological properties.

Contemporary research has demonstrated that compounds bearing cyclopropylmethoxy substituents exhibit distinctive reactivity patterns and biological activities. The synthesis of related compounds such as 3-Chloro-4-cyclopropylmethoxy-benzylamine and 2-Chloro-4-cyclopropylmethoxy-benzylamine has been documented in recent literature, indicating ongoing interest in this structural motif. These developments reflect the continuing evolution of benzylamine chemistry toward increasingly sophisticated molecular architectures designed for specific applications in drug discovery and development.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its potential utility as a synthetic intermediate and its unique structural characteristics. The compound's importance stems from its dual methoxy substitution pattern combined with the cyclopropylmethoxy group, creating a molecular framework that offers multiple sites for further chemical modification. Research has demonstrated that methoxy-substituted benzylamine derivatives serve as valuable precursors for the synthesis of complex pharmaceutical intermediates, particularly in the development of compounds targeting specific biological pathways.

The cyclopropylmethoxy substituent introduces conformational constraints that can enhance selectivity in biological interactions, making such compounds particularly valuable in medicinal chemistry applications. Studies have shown that cyclopropyl-containing molecules often exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their non-cyclopropyl analogs. The presence of two distinct ether linkages in the form of methoxy and cyclopropylmethoxy groups provides opportunities for selective chemical transformations and enables the compound to serve as a versatile building block for library synthesis.

Current research initiatives have explored the synthetic utility of related benzylamine derivatives in the preparation of pharmaceutical agents. For instance, 4-methoxybenzylamine has been utilized as a starting material for the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride, which serves as an intermediate in the production of avanafil, a phosphodiesterase-5 inhibitor used for treating erectile dysfunction. This precedent suggests that this compound may possess similar synthetic utility for the preparation of therapeutically relevant compounds.

Structural Comparison with Related Benzylamine Derivatives

The structural analysis of this compound reveals distinctive features when compared to other benzylamine derivatives documented in chemical literature. A comprehensive comparison with related compounds demonstrates the unique positioning of functional groups and their potential impact on chemical reactivity and biological activity. The compound shares structural similarities with several documented benzylamine derivatives while maintaining distinct characteristics that differentiate it from closely related molecules.

Table 1: Structural Comparison of Related Benzylamine Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Molecular Weight |

|---|---|---|---|---|

| This compound | C12H17NO2·ClH | 2203194-94-7 | Cyclopropylmethoxy at position 4, methoxy at position 2 | 243.7 |

| 4-Methoxybenzylamine | C8H11NO | 2393-23-9 | Single methoxy at position 4 | 137.18 |

| 3-Chloro-4-cyclopropylmethoxy-benzylamine | C11H14ClNO | Not specified | Chloro at position 3, cyclopropylmethoxy at position 4 | 211.69 |

| 2-Chloro-4-cyclopropylmethoxy-benzylamine | C11H14ClNO | Not specified | Chloro at position 2, cyclopropylmethoxy at position 4 | Not specified |

| 2-Cyclopropylmethoxy-3-methoxybenzylamine | C12H17NO2 | Not specified | Cyclopropylmethoxy at position 2, methoxy at position 3 | Not specified |

The structural comparison reveals that this compound possesses a unique substitution pattern that distinguishes it from other documented benzylamine derivatives. While 4-methoxybenzylamine represents the simplest analog with only a single methoxy substituent, the target compound incorporates both a traditional methoxy group and a more complex cyclopropylmethoxy substituent. This dual substitution pattern creates a molecular architecture that combines the electron-donating properties of methoxy groups with the conformational constraints imposed by the cyclopropyl ring system.

The comparison with chloro-substituted analogs such as 3-Chloro-4-cyclopropylmethoxy-benzylamine and 2-Chloro-4-cyclopropylmethoxy-benzylamine highlights the electronic differences between halogen and methoxy substitution. While chloro substituents are electron-withdrawing and can influence reactivity through inductive effects, the methoxy groups in the target compound provide electron-donating character through both inductive and resonance mechanisms. This electronic difference may result in altered chemical reactivity patterns and potentially different biological activities.

The positional isomer 2-Cyclopropylmethoxy-3-methoxybenzylamine demonstrates how substitution pattern changes can significantly impact molecular properties. The reversal of methoxy and cyclopropylmethoxy positions creates a structurally related but chemically distinct compound that may exhibit different reactivity profiles and biological activities. Such positional variations are crucial in structure-activity relationship studies and highlight the importance of precise substitution patterns in determining molecular function.

Table 2: Functional Group Analysis and Chemical Properties

| Functional Group | Position | Electronic Effect | Steric Impact | Reactivity Implications |

|---|---|---|---|---|

| Primary amine | Benzylic | Nucleophilic center | Minimal steric hindrance | High reactivity toward electrophiles |

| Methoxy | Position 2 | Electron donating (ortho to amine) | Moderate steric bulk | Activates aromatic ring |

| Cyclopropylmethoxy | Position 4 | Electron donating (para to amine) | Significant steric constraint | Conformational restriction |

| Hydrochloride | Salt formation | Increases water solubility | Enhanced crystallinity | Improved stability |

The functional group analysis demonstrates that each substituent contributes unique properties to the overall molecular profile. The primary benzylamine provides a nucleophilic center capable of participating in various chemical transformations, while the methoxy groups enhance electron density on the aromatic ring and activate it toward electrophilic substitution reactions. The cyclopropylmethoxy group introduces conformational rigidity that may influence molecular recognition processes and binding interactions with biological targets.

Eigenschaften

IUPAC Name |

[4-(cyclopropylmethoxy)-2-methoxyphenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9;/h4-6,9H,2-3,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPBRZIMUMQBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Route

This method adapts palladium-catalyzed hydrogenation strategies from 4-methoxybenzylamine synthesis.

Procedure :

- Start with 4-cyclopropylmethoxy-2-methoxy-benzaldehyde.

- React with ammonia under H₂ atmosphere using Pd nanoparticles (13 mol%) in acidic aqueous medium (pH 2.0).

- Purify via column chromatography (silica gel) and isolate as hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd nanoparticles | |

| Reaction Time | 1–3 hours | |

| Yield (analogous) | 75–87% |

Nitrile Reduction Pathway

Adapted from H₃N·BH₃-mediated nitrile reductions:

Steps :

- Synthesize 4-cyclopropylmethoxy-2-methoxy-benzonitrile via nucleophilic substitution.

- Reduce with H₃N·BH₃ in THF using tetraethylsilane and a transition-metal catalyst.

- Acidify with HCl/Et₂O to precipitate the hydrochloride salt.

- 1H NMR (CDCl₃) : Expected δ 0.24–0.56 (cyclopropyl CH₂), 3.34 (OCH₂Cyclopropyl), 3.72 (OCH₃).

- 13C NMR : Cyclopropyl carbons at δ 5–10 ppm, aromatic carbons at δ 113–158 ppm.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | Short reaction time | Requires Pd catalyst | 75–87% |

| Nitrile Reduction | High functional group tolerance | Multi-step nitrile synthesis | 65–78% |

| Alkylation | Scalable | Protection/deprotection steps | 80–92% |

Critical Research Findings

- Catalytic Efficiency : Pd nanoparticles enable faster hydrogenation but require precise pH control (pH 2.0).

- Side Reactions : Competing O-alkylation observed in Mitsunobu conditions, necessitating Boc protection.

- Cost Analysis : Alkylation routes using NaH/DMF are more economical for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that compounds related to 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride exhibit promising efficacy in treating various cancers, including prostate, breast, bladder, lung cancers, and melanoma. These compounds act as inhibitors of histone demethylases, which are enzymes involved in the regulation of gene expression and are implicated in cancer progression .

Muscarinic Receptor Antagonism

The compound has been identified as a potential muscarinic receptor antagonist. Muscarinic receptors are a subtype of acetylcholine receptors that play critical roles in the central and peripheral nervous systems. The ability of this compound to interact with muscarinic receptors could lead to novel treatments for conditions like chronic obstructive pulmonary disease (COPD) and asthma by providing long-acting bronchodilation with reduced systemic side effects .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives useful for different applications. For instance, derivatives like 3-chloro-4-methoxybenzylamine hydrochloride serve as intermediates in the synthesis of avanafil, a medication for erectile dysfunction .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of related compounds have provided insights into how modifications can enhance their biological activity. For example, variations in the cyclopropyl group or methoxy substitutions can significantly alter the binding affinity and selectivity towards specific receptors .

Case Studies and Research Findings

Several case studies demonstrate the effectiveness of this compound in preclinical models:

- Study on Cancer Cell Lines : In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .

- Receptor Binding Affinity : Research has quantified the binding affinities of this compound to various muscarinic receptor subtypes, revealing its potential as a selective antagonist with therapeutic benefits for respiratory diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to this receptor, the compound can modulate serotonin signaling pathways, which are involved in various physiological processes, including mood regulation and perception.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on hydrochlorides of benzylamine derivatives and related arylalkylamines, emphasizing structural features, physicochemical properties, and research findings.

Table 1: Structural and Functional Comparison

Key Findings :

Unlike tricyclic systems (e.g., dosulepin ), the target compound retains a monocyclic benzylamine scaffold, which may influence receptor binding selectivity.

Physicochemical Properties: Hydrochloride salts generally enhance aqueous solubility. For example, memantine hydrochloride exhibits >50 mg/mL solubility in water , a property likely shared by the target compound due to its ionic nature. The cyclopropyl group may confer stability against metabolic oxidation compared to linear alkyl chains (e.g., chlorphenoxamine’s ethylamine chain ).

Pharmacological Potential: Benzydamine hydrochloride’s anti-inflammatory activity suggests that substitution patterns on the benzylamine core can modulate biological targets. The target compound’s methoxy groups may interact with aromatic residues in enzymes or receptors.

Safety and Toxicity: Ortho-toluidine hydrochloride’s carcinogenicity underscores the need to evaluate substituent effects on toxicity. The cyclopropyl group in the target compound may reduce metabolic activation to harmful intermediates compared to methyl groups.

Biologische Aktivität

4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative efficacy with related compounds, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17ClN2O2, with a molecular weight of approximately 246.73 g/mol. The compound features a cyclopropyl group, methoxy groups, and a benzylamine moiety, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:

- Anticonvulsant Activity : Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the cyclopropyl or methoxy groups can enhance efficacy against seizures.

- Antitumor Activity : Preliminary studies have shown that thiazole derivatives related to this compound demonstrate promising cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes the biological activities and potency (IC50/ED50 values) of selected compounds:

| Compound Name | Structure | Biological Activity | IC50/ED50 |

|---|---|---|---|

| This compound | Structure | Anticonvulsant, Antitumor | TBD |

| 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride | Structure | Anticonvulsant | ED50: 18.4 mg/kg |

| 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride | Structure | Antitumor | IC50: 1.61 µg/mL |

Case Studies

- Anticonvulsant Efficacy : A study conducted on animal models demonstrated that derivatives of benzylamine showed significant protection against induced seizures. The compound was tested alongside established anticonvulsants, revealing comparable efficacy.

- Antitumor Properties : In vitro studies on various cancer cell lines indicated that the compound exhibited cytotoxicity with IC50 values suggesting potential as an anticancer agent. The presence of electron-withdrawing groups enhanced its activity.

Q & A

Q. 1.1. What are the recommended synthetic routes for 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride, and how can intermediates be characterized?

A two-step approach is common:

Synthesis of the benzyl ether intermediate : React 2-methoxy-4-hydroxybenzaldehyde with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) to introduce the cyclopropylmethoxy group. Monitor completion via TLC (ethyl acetate/hexane 1:3) .

Reductive amination : Convert the aldehyde to the primary amine using sodium cyanoborohydride or ammonium acetate in methanol, followed by HCl salt formation. Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for cyclopropylmethoxy protons) and HPLC purity (>95%) .

Q. 1.2. How should researchers validate the purity of this compound, and what analytical techniques are critical?

- HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities <0.1% .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z corresponding to C₁₂H₁₆ClNO₂ (exact mass calculated).

- Elemental analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .

Q. 1.3. What storage conditions ensure stability of this compound?

Store at –20°C in airtight, light-resistant containers under nitrogen. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks; <5% degradation by HPLC) .

Advanced Research Questions

Q. 2.1. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?

Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies:

Q. 2.2. What methodologies detect trace impurities (e.g., dealkylated byproducts) in this compound?

- LC-MS/MS : Use a high-resolution Q-TOF system to identify impurities (e.g., m/z 198.1 for dealkylated amine).

- Forced degradation : Expose to acidic (0.1M HCl, 60°C) or oxidative (3% H₂O₂) conditions, then compare degradation profiles .

Q. 2.3. How can reaction yields be optimized for large-scale synthesis (>100 g)?

- Kinetic studies : Vary temperature (60–100°C) and catalyst (e.g., Pd/C vs. Raney Ni) to identify rate-limiting steps.

- Process analytical technology (PAT) : Use inline FTIR to monitor amine formation in real time.

- Workflow : Pilot batches show >80% yield with 1:1.5 substrate/catalyst ratio and 24-hour reaction time .

Q. 2.4. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

- Receptor binding assays : Use HEK293 cells expressing target GPCRs. Include positive controls (e.g., known agonists) and negative controls (vehicle + non-transfected cells).

- Dose-response curves : Test 1 nM–100 µM concentrations; calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. 2.5. How can computational modeling predict metabolic pathways or toxicity risks?

- ADMET prediction : Use Schrödinger’s QikProp to estimate metabolic stability (e.g., CYP3A4 liability).

- Docking studies : Map the compound’s amine group to active sites of hepatic enzymes (e.g., CYP2D6) using AutoDock Vina .

Data Interpretation & Troubleshooting

Q. 3.1. How to address discrepancies between NMR and mass spectrometry data?

Q. 3.2. What steps validate the hydrochloride salt stoichiometry?

- Ion chromatography : Quantify Cl⁻ content (theoretical: 1:1 molar ratio).

- Titration : Dissolve in water and titrate with AgNO₃ to endpoint (potentiometric detection) .

Safety & Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.